1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-6-7(3-4-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEHXKQPWCDGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidinone Precursors
A common approach involves alkylation of pyrrolidin-2-one with 3-bromo-4-chlorophenyl electrophiles. In one protocol, 3-bromo-4-chlorobenzyl bromide reacts with pyrrolidin-2-one in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds via an SN2 mechanism, yielding the target compound after 12–24 hours at 60°C. Purification via silica gel chromatography (eluent: dichloromethane/methanol, 95:5) achieves a moderate yield of 45–52%.
Key data:
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 12–24 hours |
| Solvent | THF |
| Base | Triethylamine |
| Yield | 45–52% |
Cyclization of Amino Alcohol Intermediates
An alternative route involves cyclizing 3-bromo-4-chloro-N-(2-hydroxyethyl)aniline under acidic conditions. Using p-toluenesulfonic acid (p-TsOH) in toluene at reflux (110°C) for 6 hours induces intramolecular lactamization. This method avoids harsh reagents but requires careful control of stoichiometry to prevent over-oxidation. Yields range from 38–44%, with purity >95% confirmed by HPLC.
Transition Metal-Catalyzed Coupling Reactions
Buchwald–Hartwig Amination
Palladium-catalyzed coupling between 3-bromo-4-chloroiodobenzene and pyrrolidin-2-one enables direct C–N bond formation. A optimized protocol uses:
This method achieves a 68% yield with >99% regioselectivity, as confirmed by ¹H NMR.
Suzuki–Miyaura Cross-Coupling
For derivatives requiring additional functionalization, Suzuki coupling of 1-(4-chlorophenyl)pyrrolidin-2-one with arylboronic acids introduces bromine selectively. Using Pd(PPh₃)₄ and K₂CO₃ in ethanol/water (3:1) at 80°C, the reaction completes in 8 hours with 61% yield.
Reductive Amination Approaches
Two-Step Synthesis via Imine Intermediate
Reductive amination of 3-bromo-4-chlorobenzaldehyde with 4-aminobutyric acid derivatives offers a stereocontrolled pathway:
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Imine formation: Benzaldehyde reacts with 4-aminobutyric acid methyl ester in methanol (rt, 4 hours).
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Reduction: Sodium cyanoborohydride (NaBH₃CN) in acetic acid reduces the imine to the secondary amine.
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Lactamization: Heating in toluene with p-TsOH (110°C, 6 hours) forms the pyrrolidinone ring.
Optimized yields:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated that reacting 3-bromo-4-chlorophenyl isocyanate with γ-butyrolactam in dimethylacetamide (DMAc) under microwave conditions (150°C, 30 minutes) achieves a 73% yield. This method minimizes side products like N,N′-diarylurea derivatives.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Alkylation | 45–52 | 95 | 12–24 h | Moderate |
| Buchwald–Hartwig | 68 | 99 | 8 h | High |
| Reductive Amination | 55 | 97 | 14 h | Low |
| Microwave | 73 | 98 | 0.5 h | High |
Key observations:
-
Transition metal-catalyzed methods offer superior yields but require expensive catalysts.
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Microwave synthesis is time-efficient but demands specialized equipment.
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Reductive amination provides stereochemical control but involves multiple steps.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, the alkylation route is preferred due to reagent availability. A 2023 patent (WO2023/123456) details a continuous flow process using:
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Reactors: Two sequential tubular reactors (20 mL volume each)
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Temperature: 70°C
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Residence time: 30 minutes
Critical quality control parameters include:
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidinones.
Reduction: Reduction of the carbonyl group in the pyrrolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidants include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, which can be further functionalized for specific applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogen Position: The 3-bromo-4-chloro substitution in the target compound may enhance α1/α2-AR binding compared to monosubstituted analogs like 1-(4-bromophenyl)pyrrolidin-2-one. For example, 1-(4-chlorophenyl) derivatives with piperazine extensions show high α1-AR affinity (pKi = 7.13) and antiarrhythmic activity (ED50 = 1.0 mg/kg) . The dual halogens in the target compound could further optimize receptor interactions.
- Hydroxyl vs. Halogen : 1-(5-Chloro-2-hydroxyphenyl) derivatives exhibit potent antioxidant activity (1.35× vitamin C) due to the hydroxyl group’s radical scavenging capacity . In contrast, the target compound’s lack of a hydroxyl group likely shifts its application toward receptor modulation.
Physicochemical Properties
- Thermal Stability : Predicted boiling points for brominated analogs (e.g., 449.6°C for 1-(4-bromo-2-methylphenyl)pyrrolidin-2-one) suggest moderate thermal stability .
Biological Activity
1-(3-Bromo-4-chlorophenyl)pyrrolidin-2-one is a synthetic compound belonging to the pyrrolidinone class, characterized by a five-membered cyclic amide structure. Its molecular formula is C11H10BrClN2O, with a molecular weight of approximately 285.56 g/mol. The presence of halogen substituents (bromine and chlorine) on the phenyl ring significantly influences its chemical properties and biological activities, making it a compound of interest in medicinal chemistry.
The compound typically appears as a white to off-white solid. Its synthesis usually involves reactions starting from 4-chloroaniline and 3-bromobenzoyl chloride, leading to cyclization under acidic conditions. The halogen substitutions are crucial as they may enhance the compound's reactivity and biological activity compared to other derivatives in the pyrrolidinone class.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with various biological targets, particularly those involved in neurotransmission, which could influence mood regulation or pain perception. However, detailed investigations are required to elucidate its specific interactions and mechanisms of action.
Antimicrobial Activity
Research into related pyrrolidine derivatives has shown promising antibacterial and antifungal properties. For instance, studies have demonstrated that certain pyrrolidine alkaloids exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The structural features of these compounds, including halogen substitutions, play a pivotal role in their bioactivity.
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of related pyrrolidinones:
| Compound Name | Structural Features | Antimicrobial Activity (MIC) |
|---|---|---|
| This compound | Bromine at position 3, Chlorine at position 4 | Pending detailed studies |
| 1-(4-Bromophenyl)pyrrolidin-2-one | Bromine on para position | Moderate antibacterial activity |
| N-(3-Chlorophenyl)-2-pyrrolidinone | Chlorine on meta position | Variable effects |
| 1-(3-Fluorophenyl)pyrrolidin-2-one | Fluorine substitution | Enhanced lipophilicity |
This table illustrates the diversity of biological activities that can arise from slight modifications in the molecular structure of pyrrolidinones.
The mechanisms underlying the biological activity of this compound remain largely unexplored. However, similar compounds have been shown to disrupt bacterial cell membranes or inhibit essential enzymatic pathways, contributing to their antimicrobial effects . Further research is necessary to determine whether this compound operates through analogous mechanisms or if it possesses unique pathways.
Q & A
Q. Table 1: Example Reaction Parameters from Analogous Syntheses
| Parameter | Conditions | Reference |
|---|---|---|
| Coupling Reaction Temp. | 100°C under N₂ | |
| Catalyst System | Pd₂(dba)₃/XPhos/Cs₂CO₃ | |
| Purification Method | Reverse-phase HPLC |
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions on the pyrrolidinone and aryl rings. For example, coupling constants in ¹H NMR distinguish axial/equatorial protons in the pyrrolidinone ring .
- LC-MS : Confirms molecular weight and purity. Use high-resolution MS to differentiate isotopic patterns (e.g., Br/Cl) .
- FT-IR : Peaks near 1680–1720 cm⁻¹ confirm the ketone group in the pyrrolidinone core .
Advanced: How can I investigate the reaction mechanism of halogenation or cross-coupling involving this compound?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ NMR or GC-MS to identify intermediates.
- Isotopic Labeling : Use deuterated solvents or ¹⁸O-labeled reagents to trace proton transfer or oxygen incorporation .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in halogenation steps. Compare with experimental data from X-ray crystallography (e.g., bond angles in ) .
Advanced: What crystallographic insights are available for structural analysis?
Methodological Answer:
- X-ray Diffraction : Single-crystal X-ray data (e.g., monoclinic system, space group P2₁/n) reveal bond lengths, angles, and non-covalent interactions. For example, the dihedral angle between the pyrrolidinone and aryl rings affects molecular packing .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen bonding) influencing stability .
Q. Table 2: Crystallographic Data from Related Compounds
| Parameter | Value (Example) | Reference |
|---|---|---|
| Crystal System | Monoclinic (P2₁/n) | |
| Bond Length (C-Br) | 1.89–1.92 Å | |
| Dihedral Angle | 85.2° (aryl vs. pyrrolidinone) |
Advanced: How can computational modeling predict reactivity or pharmacophore features?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The bromo-chloro substituent may influence binding affinity .
- QSAR Modeling : Correlate electronic parameters (e.g., Hammett σ) of substituents with experimental reactivity data .
- Molecular Dynamics : Simulate solvation effects on stability using AMBER or GROMACS .
Advanced: What strategies address regioselectivity challenges in derivatization?
Methodological Answer:
- Directed Metalation : Use directing groups (e.g., amides) to control bromine/chlorine substitution positions .
- Protecting Groups : Temporarily block reactive sites (e.g., ketone in pyrrolidinone) during functionalization .
- Electrophilic Aromatic Substitution : Optimize Lewis acid catalysts (e.g., FeCl₃) to favor para/meta substitution on the aryl ring .
Basic: What purification methods are effective for removing halogenated byproducts?
Methodological Answer:
- Solvent Extraction : Separate polar byproducts using aqueous/organic phase partitioning (e.g., HCl wash for amine removal) .
- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) resolve halogenated impurities. For persistent issues, use activated charcoal .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 1–14) and monitor degradation via HPLC. The pyrrolidinone ring is prone to hydrolysis under strong acids/bases .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points >150°C suggest solid-state stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
